2-Hydroxy-5-isopropylbenzoic acid
Overview
Description
2-Hydroxy-5-isopropylbenzoic acid is a chemical compound with the molecular formula C10H12O3. It is known for its crystalline solid form, which ranges from colorless to pale yellow. This compound is not soluble in water but can dissolve in organic solvents such as ether, alcohols, and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-isopropylbenzoic acid is typically synthesized by reacting 4-isopropylbenzoic acid with sodium hydroxide. The reaction takes place in an appropriate solvent, resulting in the formation of this compound and water. The product is then isolated through filtration, crystallization, and drying .
Industrial Production Methods
In industrial settings, the synthesis of this compound can involve more complex processes. One method involves using 4-isopropylphenol as a starting material, which is reacted with triethylamine, magnesium chloride, and formaldehyde in acetonitrile at temperatures between 60-80°C. The resulting product is then subjected to post-treatment processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and solvent conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
2-Hydroxy-5-isopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Hydroxy-5-isopropylbenzoic acid include:
- 2-Hydroxybenzoic acid (Salicylic acid)
- 4-Hydroxybenzoic acid
- 3-Hydroxybenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique isopropyl group at the 5-position. This structural difference can influence its chemical reactivity, solubility, and biological activity, making it distinct in its applications and effects.
Properties
IUPAC Name |
2-hydroxy-5-propan-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAISONUNKQTASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501808 | |
Record name | 2-Hydroxy-5-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31589-71-6 | |
Record name | 2-Hydroxy-5-(propan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-5-(propan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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